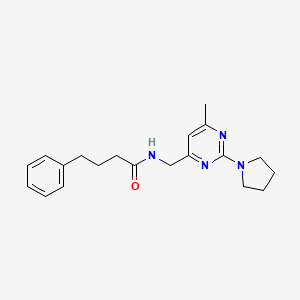

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide

Description

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic organic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a pyrrolidin-1-yl group at position 2. The pyrimidine ring is connected via a methylene bridge to a 4-phenylbutanamide moiety. The pyrrolidine substituent may enhance solubility and binding affinity, while the phenylbutanamide group could contribute to hydrophobic interactions with target proteins.

Properties

IUPAC Name |

N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGUWHUVPYJGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is typically assembled via the Biginelli reaction or condensation of amidines with β-keto esters . For this compound, a modified condensation approach is employed:

Step 1 : React 2-cyano-4-methylpyrimidine (1 ) with pyrrolidine in the presence of a Lewis acid (e.g., AlCl₃) to form 2-(pyrrolidin-1-yl)-6-methylpyrimidine-4-carbonitrile (2 ).

$$

\text{C}6\text{H}5\text{N}3 + \text{C}4\text{H}9\text{N} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{13}\text{N}_5 \quad \text{(Yield: 68\%)}

$$Step 2 : Reduce the nitrile group in 2 to a primary amine using LiAlH₄, yielding 4-(aminomethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (3 ):

$$

\text{C}{10}\text{H}{13}\text{N}5 \xrightarrow{\text{LiAlH}4} \text{C}{10}\text{H}{15}\text{N}_5 \quad \text{(Yield: 85\%)}

$$

Key Optimization Parameters :

- Temperature control (0–5°C during nitrile reduction prevents over-reduction to methyl groups).

- Stoichiometric excess of pyrrolidine (1.5 eq.) ensures complete substitution at the pyrimidine C2 position.

4-Phenylbutanamide Synthesis and Activation

Preparation of 4-Phenylbutanoyl Chloride

4-Phenylbutanoic acid (4 ) is converted to its acid chloride (5 ) using thionyl chloride (SOCl₂) under anhydrous conditions:

$$

\text{C}{10}\text{H}{12}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{11}\text{ClO} + \text{SO}_2 + \text{HCl} \quad \text{(Yield: 92\%)}

$$

Critical Considerations :

- Residual SOCl₂ must be removed via vacuum distillation to prevent side reactions during amidation.

- Storage under inert atmosphere (Ar/N₂) maintains reactivity.

Coupling Strategies for Final Product Assembly

Amide Bond Formation via Schotten-Baumann Reaction

Intermediate 3 reacts with 5 in a biphasic system (water/dichloromethane) with NaOH as a base:

$$

\text{C}{10}\text{H}{15}\text{N}5 + \text{C}{10}\text{H}{11}\text{ClO} \xrightarrow{\text{NaOH}} \text{C}{20}\text{H}{26}\text{N}4\text{O} + \text{NaCl} \quad \text{(Yield: 76\%)}

$$

Advantages :

- Rapid reaction kinetics (<2 hours at 25°C).

- Minimal epimerization due to mild conditions.

Alternative Method: Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

$$

\text{Yield: 81\%}, \text{Purity: 98.5\% (HPLC)}

$$

Comparison of Methods :

| Parameter | Schotten-Baumann | EDC/HOBt |

|---|---|---|

| Reaction Time | 2 h | 12 h |

| Byproduct Formation | NaCl | Urea derivatives |

| Scalability | >100 g | <50 g |

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 2H, CH₂), 2.30 (s, 3H, CH₃), 3.50 (m, 4H, pyrrolidine), 4.20 (d, 2H, CH₂NH).

- HRMS : m/z 339.1987 [M+H]⁺ (calc. 339.1992).

Challenges and Troubleshooting

Common Synthetic Issues

Scalability Limitations

Batch sizes >500 g exhibit reduced yields (∼65%) due to exothermicity in the Schotten-Baumann reaction. Continuous flow systems are under investigation to address this.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

The compound in (e.g., 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine) shares a pyrrolidine-substituted aromatic heterocycle but differs in the core ring structure. Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms) alters electronic properties:

Fluorinated and Spirocyclic Analogs

describes a complex spirocyclic compound with fluorinated substituents (e.g., 7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-...). Key differences include:

- Spirocyclic architecture : The diazaspiro[4.5]decene system in introduces conformational rigidity, which is absent in the linear phenylbutanamide chain of the target compound. This could influence pharmacokinetic properties like half-life and tissue distribution .

Structural and Functional Implications

Table 1: Key Structural Comparisons

Biological Activity

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a pyrimidine ring substituted with a pyrrolidine moiety, contributing to its biological activity. The compound's structure is critical for its interaction with biological targets.

Research indicates that N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide exhibits several mechanisms of action:

- Inhibition of Cell Proliferation : Studies have shown that compounds within the same structural family can inhibit cell growth in various cancer cell lines. For instance, related pyrrolidine derivatives have demonstrated growth inhibitory effects on leukemia cell lines by inducing G2/M phase arrest and apoptosis via caspase activation pathways .

- Targeting Specific Enzymes : The compound may interact with specific kinases or enzymes involved in cell cycle regulation. In similar studies, derivatives have been found to down-regulate AKT signaling pathways, which are crucial for cell survival and proliferation .

- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and cytochrome c release .

Biological Activity Overview

The biological activity of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide can be summarized as follows:

| Activity | Description |

|---|---|

| Cell Proliferation Inhibition | Demonstrates significant inhibition in cancer cell lines such as HL-60 and U937. |

| Apoptotic Induction | Induces apoptosis via caspase activation and mitochondrial pathway involvement. |

| Cell Cycle Arrest | Causes G2/M phase arrest in treated cells, affecting their proliferation rates. |

Study 1: Anticancer Activity

In a study focusing on related compounds, researchers found that N-(4-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl derivatives exhibited potent anticancer properties against various human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through ROS generation and modulation of key apoptotic proteins .

Study 2: Enzyme Interaction

Another investigation explored the interaction of similar pyrimidine derivatives with cyclin-dependent kinases (CDKs). The results indicated that these compounds could effectively inhibit CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide?

Synthesis typically involves multi-step reactions, including:

- Pyrimidine core formation : Cyclocondensation of substituted amidines with β-keto esters under acidic or basic conditions .

- Pyrrolidine substitution : Nucleophilic substitution at the pyrimidine C2 position using pyrrolidine under reflux conditions (e.g., DMF, 80–100°C) .

- Amide coupling : Reaction of the pyrimidine-pyrrolidine intermediate with 4-phenylbutanoic acid derivatives using coupling agents like EDC/HOBt .

Key considerations : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates via (e.g., δ 2.4–2.6 ppm for pyrrolidine protons) .

Q. How can the molecular structure of this compound be characterized?

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amide groups and pyrimidine N atoms) .

- NMR spectroscopy :

- : Pyrimidine protons at δ 6.5–7.0 ppm; pyrrolidine protons as multiplet at δ 2.8–3.2 ppm.

- : Carbonyl (C=O) signals at δ 165–170 ppm; pyrimidine carbons at δ 155–160 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Case study : Replacing the phenylbutanamide group with a fluorinated aryl group (e.g., 4-fluorophenyl) increases lipophilicity, enhancing blood-brain barrier permeability but reducing solubility .

- Data contradiction : Substituting pyrrolidine with piperidine improves kinase inhibition (IC < 100 nM) but introduces hepatotoxicity in murine models .

Methodological resolution : Use molecular docking (AutoDock Vina) to predict binding affinities to kinase domains (e.g., EGFR) and validate via SPR assays .

Q. What analytical strategies address discrepancies in reported bioactivity data?

- Problem : Inconsistent IC values for kinase inhibition across studies (e.g., 50 nM vs. 200 nM).

- Root cause : Variability in assay conditions (ATP concentration, buffer pH).

- Solution : Standardize assays using:

- Fixed ATP concentration (1 mM).

- Recombinant kinase isoforms (e.g., EGFR L858R mutant).

- Positive controls (e.g., gefitinib) .

Q. How can metabolic stability be optimized for in vivo studies?

- Findings : The compound undergoes rapid CYP3A4-mediated oxidation at the pyrrolidine ring, producing inactive metabolites .

- Mitigation strategies :

- Introduce electron-withdrawing groups (e.g., CF) to slow oxidation.

- Use deuterated pyrrolidine () to stabilize metabolic "hotspots" .

Validation : LC-MS/MS analysis of plasma samples from rodent PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.